6-chloro-7-fluoro-1H-indole-2-carboxylic acid
Overview
Description
6-chloro-7-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the formula C9H5ClFNO2 . It is used for pharmaceutical testing . The compound is stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for 6-chloro-7-fluoro-1H-indole-2-carboxylic acid is 1S/C9H5ClFNO2/c10-5-2-1-4-3-6 (9 (13)14)12-8 (4)7 (5)11/h1-3,12H, (H,13,14) . The molecular weight of the compound is 213.59 .Physical And Chemical Properties Analysis
6-chloro-7-fluoro-1H-indole-2-carboxylic acid is a solid compound . It is stored in a dark place at room temperature .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including “6-chloro-7-fluoro-1H-indole-2-carboxylic acid”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biologically Active Compounds
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes “6-chloro-7-fluoro-1H-indole-2-carboxylic acid” a compound of interest for the development of new therapeutic possibilities .
Synthesis of Triindoles
“6-chloro-7-fluoro-1H-indole-2-carboxylic acid” can be used to synthesise triindoles via a palladium catalysed decarboxylative reaction . Triindoles are used as semiconductors in Organic Field-Effect Transistors (OFETs) and as hole transport layers in solar cells .
Preparation of Tryptophan Dioxygenase Inhibitors
“6-chloro-7-fluoro-1H-indole-2-carboxylic acid” may be used as a reactant in the preparation of tryptophan dioxygenase inhibitors . These inhibitors have potential applications in the treatment of various diseases.
Synthesis of Pyridyl-ethenyl-indoles
This compound can also be used in the synthesis of pyridyl-ethenyl-indoles . These compounds are potential anticancer immunomodulators, which could be used in the treatment of various types of cancer.
Development of Antibacterial and Antifungal Agents
“6-chloro-7-fluoro-1H-indole-2-carboxylic acid” can be used in the development of antibacterial and antifungal agents . These agents are crucial in the fight against infectious diseases caused by bacteria and fungi.
Synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors
This compound can be used in the synthesis of SGLT2 inhibitors . These inhibitors are used for the management of hyperglycemia in diabetes, providing a potential treatment option for diabetic patients.
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives, like our compound of interest, can form these bonds with a variety of enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that 6-chloro-7-fluoro-1H-indole-2-carboxylic acid may have similar impacts on a cellular level.
properties
IUPAC Name |
6-chloro-7-fluoro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXULQOUYMZDIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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